N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide

Description

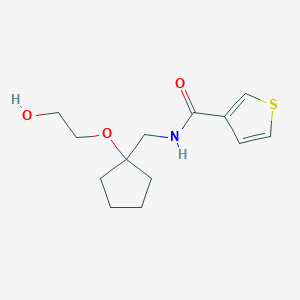

N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide is a synthetic carboxamide derivative featuring a thiophene ring core substituted with a cyclopentylmethyl group modified by a 2-hydroxyethoxy moiety.

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c15-6-7-17-13(4-1-2-5-13)10-14-12(16)11-3-8-18-9-11/h3,8-9,15H,1-2,4-7,10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBGQZLGJPAXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide is a compound with significant potential in various biological applications, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 265.34 g/mol

- IUPAC Name : this compound

This structure includes a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Effects

Research indicates that thiophene derivatives, including this compound, can inhibit the IκB kinase (IKK-2) pathway, which plays a critical role in the NF-κB signaling cascade. This pathway is pivotal in regulating inflammatory responses and has been implicated in various diseases such as cancer and autoimmune disorders. The inhibition of IKK-2 leads to a decrease in pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

Antitumor Activity

Studies have demonstrated that thiophene-based compounds exhibit antitumor effects through various mechanisms, including inducing apoptosis and inhibiting tumor cell proliferation. For instance, the compound has shown promise against specific cancer cell lines by disrupting cellular signaling pathways that promote survival and growth .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiophene carboxamides:

- In Vitro Studies : In vitro assays have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspase pathways leading to apoptosis .

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to controls, indicating its potential as an effective anticancer agent. The administration of this compound resulted in a significant decrease in tumor volume and weight .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic efficacy. Preliminary studies suggest that the compound has favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity post-administration.

Data Comparison Table

The following table summarizes key findings from various studies on thiophene derivatives:

| Study Type | Compound | Activity Type | Key Findings |

|---|---|---|---|

| In Vitro | This compound | Antitumor | Induced apoptosis in breast cancer cells |

| In Vivo | This compound | Tumor Growth Inhibition | Reduced tumor volume by 50% in treated mice |

| Mechanistic Study | Various Thiophene Derivatives | Anti-inflammatory | Inhibition of IKK-2 pathway leading to decreased cytokine levels |

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. These derivatives are known for their diverse biological activities, making them interesting subjects for potential therapeutic applications. The compound has structural features that may give it unique biological properties and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO3S, with a molecular weight of 269.36 g/mol. Its structure includes a thiophene ring attached to a carboxamide group, further substituted with a cyclopentylmethyl group containing a hydroxyethoxy moiety.

Synthesis

The synthesis of this compound involves several key steps. Optimization of these synthetic routes is essential for achieving high yields and purity in industrial applications. Techniques such as continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability in production.

Potential Applications

This compound and other thiophene derivatives, have several scientific applications.

Biological Activity

Thiophene derivatives can interact with various biological pathways, including those related to inflammation and cancer. They have been shown to inhibit key enzymes involved in inflammatory processes, such as IκB kinase (IKK), which plays a significant role in the NF-κB signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines. The mechanism of action for this compound involves interaction with specific molecular targets within biological systems, potentially binding to enzymes or receptors and modulating their activity. For example, it could inhibit enzymes involved in cancer cell proliferation or inflammation, suggesting potential therapeutic effects against various diseases.

Reactions

This compound can undergo various chemical reactions, highlighting its versatility in organic synthesis and its potential for generating new derivatives with varied properties.

Comparison with Similar Compounds

Similar compounds to this compound include:

- Thiophene-2-carboxamide: A simpler derivative with similar biological activities.

- Cyclopentylmethylthiophene: Lacks the hydroxyethoxy group but shares the cyclopentyl and thiophene moieties.

- 2-Hydroxyethoxycyclopentylthiophene: Similar structure but without the carboxamide group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide:

Pharmacological Implications

- Lipophilicity : The tert-butylphenyl group in increases logP, favoring blood-brain barrier penetration, whereas the hydroxyethoxy group in the target compound likely reduces logP, enhancing aqueous solubility.

- Reactivity : Hydrazinyl derivatives () are intermediates for heterocycle formation (e.g., triazoles), while the target compound’s hydroxyethoxy group may serve as a prodrug moiety or binding site for hydroxylase enzymes.

Research Findings and Data

Physicochemical Properties

*Calculated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.